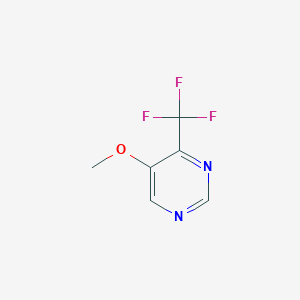

5-Methoxy-4-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2O |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

5-methoxy-4-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H5F3N2O/c1-12-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3 |

InChI Key |

AQCSOBDGUDOHSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CN=C1C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 4 Trifluoromethyl Pyrimidine and Analogous Systems

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System

Building the pyrimidine ring from acyclic precursors is a fundamental and versatile strategy that allows for the early introduction of desired substituents, including the trifluoromethyl group. This approach typically involves the condensation of a three-carbon unit with a reagent containing an N-C-N fragment.

Cyclocondensation Reactions Employing Trifluoromethylated Precursors

The most common de novo approach for synthesizing trifluoromethylated pyrimidines is the Prinzbach pyrimidine synthesis, which involves the cyclocondensation of a CF3-containing 1,3-dielectrophile with an N-C-N synthon, such as an amidine, guanidine, or urea. bu.edu.eg Trifluoromethylated β-dicarbonyl compounds are the most frequently used three-carbon precursors.

For instance, ethyl 4,4,4-trifluoroacetoacetate is a widely employed starting material. Its reaction with various amidine hydrochlorides in the presence of a base like sodium ethoxide leads to the formation of 2-substituted-4-hydroxy-6-(trifluoromethyl)pyrimidines. nih.gov The initial condensation is followed by cyclization and dehydration to yield the aromatic pyrimidine ring. A variety of functional groups can be tolerated on the amidine component, allowing for diverse substitutions at the 2-position of the resulting pyrimidine. core.ac.uk

Another effective method involves the reaction of trifluorinated 2-bromoenones with amidines. This proceeds through an aza-Michael addition, followed by an intramolecular cyclization and subsequent dehydrohalogenation/dehydration cascade to furnish the trifluoromethylated pyrimidine products in high yields under mild conditions. organic-chemistry.org Similarly, a metal-free approach utilizes α-CF3 aryl ketones and amidine hydrochlorides to produce 2,6-disubstituted 4-fluoropyrimidines. organic-chemistry.org

Multicomponent reactions offer an efficient alternative, assembling the pyrimidine ring in a single step from several starting materials. One such strategy involves the reaction of CF3SO2Na (a trifluoromethyl radical source), aryl enaminones, and aryl amidine hydrochlorides. This process, mediated by copper, proceeds via radical addition and subsequent intramolecular cyclization to yield 5-(trifluoromethyl)pyrimidine (B70122) derivatives. researchgate.net

| Trifluoromethylated Precursor | N-C-N Reagent | Key Conditions | Resulting Pyrimidine System | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Amidine Hydrochloride | Base (e.g., NaOEt) | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | nih.gov |

| Trifluorinated 2-bromoenone | Amidine | Mild, cascade reaction | 4-(Trifluoromethyl)pyrimidine | organic-chemistry.org |

| α-CF3 Aryl Ketone | Amidine Hydrochloride | Metal-free, mild conditions | 4-Fluoro-6-(trifluoromethyl)pyrimidine | organic-chemistry.org |

| CF3SO2Na (with enaminone) | Amidine Hydrochloride | Copper-mediated | 5-(Trifluoromethyl)pyrimidine | researchgate.net |

Ring-Closing Strategies for Pyrimidine Formation

While less common for pyrimidine synthesis than direct cyclocondensation, intramolecular ring-closing strategies represent a powerful method for constructing heterocyclic systems. These methods involve forming one of the ring's bonds in the final step from a pre-assembled acyclic precursor. While specific examples for the synthesis of 5-Methoxy-4-(trifluoromethyl)pyrimidine via this route are not prevalent, the principles are demonstrated in the synthesis of analogous trifluoromethylated heterocycles.

Visible-light-induced radical cyclization has emerged as a mild and efficient method for ring formation. For example, N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides undergo intramolecular radical cyclization to construct 2-trifluoromethyl-3-acylindoles. rsc.org A similar cascade reaction, initiated by the addition of a trifluoromethyl radical to an alkene, followed by intramolecular cyclization, has been used to synthesize trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com These reactions showcase how a trifluoromethyl group can be carried through a synthetic sequence culminating in a ring-closing event.

Another strategy involves electrophilic intramolecular cyclization. The reaction of N-arylpropynamides with trifluoromethanesulfanamide, for instance, generates an electrophilic sulfur species that induces cyclization to form trifluoromethylthiolated quinolin-2-ones. researchgate.net These examples from related heterocyclic systems suggest that with appropriately designed acyclic precursors, ring-closing strategies could be a viable, albeit underexplored, pathway to trifluoromethylated pyrimidines.

Functionalization and Derivatization of Pre-existing Pyrimidine Cores

An alternative to de novo synthesis is the modification of a pre-formed pyrimidine ring. This approach is particularly useful when the required pyrimidine core is commercially available or easily synthesized. The key challenge is the selective introduction of the trifluoromethyl group onto the desired position of the ring.

Introduction of the Trifluoromethyl Moiety

Direct C-H trifluoromethylation of heteroaromatics is an attractive, atom-economical strategy, but it often suffers from a lack of regioselectivity, especially with electron-deficient rings like pyrimidine. researchgate.net The reaction of pyridine (B92270) with a trifluoromethyl radical, for example, typically yields a mixture of 2-, 3-, and 4-substituted isomers. researchgate.net

To overcome this, activation of the heterocyclic ring is often necessary. For pyridine, a common strategy involves its conversion to an N-alkylpyridinium salt. This activation facilitates a regioselective nucleophilic trifluoromethylation. acs.orgbohrium.com A similar activation strategy could potentially be applied to pyrimidine systems to control the position of trifluoromethylation.

A more reliable and widely practiced method for introducing a trifluoromethyl group is the transformation of a pre-existing functional group, most commonly a halogen, at the desired position. Copper-catalyzed cross-coupling reactions are particularly effective for this purpose.

The trifluoromethylation of halo-pyrimidines and their analogs is a robust method. A classic example is the reaction of an iodo-substituted pyrimidine with trifluoromethyl iodide (CF3I) in the presence of copper powder. rsc.org This method was demonstrated in the first direct trifluoromethylation of nucleosides, where 5-iodouridine (B31010) derivatives were successfully converted to their 5-trifluoromethyl counterparts. rsc.org

Modern variations of this approach employ more convenient trifluoromethylating agents and catalytic amounts of copper. For example, the trifluoromethylation of alkoxy-substituted iodopyridines and their benzologs can be achieved using various CF3 sources under copper catalysis. mdpi.comnih.govresearchgate.net Microwave-assisted, copper-mediated trifluoromethylation of 5-iodo pyrimidine nucleosides using methyl fluorosulfonyldifluoroacetate (Chen's reagent) provides a rapid and high-yielding route to important compounds like Trifluridine. nih.gov This method highlights the transformation of an iodo group into a trifluoromethyl group on a fully formed pyrimidine ring. Arenediazonium salts can also be converted to their trifluoromethyl analogues via a copper-catalyzed Sandmeyer-type reaction using TMSCF3 as the trifluoromethyl source. nih.gov

| Precursor | CF3 Source | Catalyst/Mediator | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Iodouridine derivative | CF3I | Copper powder | Heating | 5-(Trifluoromethyl)uridine | rsc.org |

| Alkoxy-iodopyridine | Various | Copper (catalytic) | Optimized coupling conditions | Alkoxy-(trifluoromethyl)pyridine | mdpi.com |

| 5-Iodo pyrimidine nucleoside | Methyl fluorosulfonyldifluoroacetate | Copper (catalytic) | Microwave irradiation | 5-(Trifluoromethyl)pyrimidine nucleoside | nih.gov |

| Arenediazonium tetrafluoroborate | TMSCF3 | Copper (catalytic) | Mild, basic additives | Aryl-CF3 | nih.gov |

Methoxy (B1213986) Group Installation and Modification

The introduction of a methoxy group onto the pyrimidine ring is a critical step in the synthesis of this compound and its analogues. This can be achieved through several methods, most notably by the nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source, or by the alkylation of a corresponding hydroxypyrimidine.

Nucleophilic Substitution of Halogenated Pyrimidines with Methoxide Sources

A prevalent and efficient method for introducing a methoxy group onto a pyrimidine ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor with a methoxide source, such as sodium methoxide. The pyrimidine ring, being an electron-deficient heterocycle, is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing groups like the trifluoromethyl group.

The synthesis of this compound can be envisioned to start from a dihalogenated pyrimidine, for instance, 4,5-dichloropyrimidine, followed by the introduction of the trifluoromethyl group and subsequent selective substitution of one of the chloro groups with sodium methoxide. The regioselectivity of the methoxide attack is a crucial aspect of this synthetic strategy. Generally, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the 4-position. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack.

While a direct literature procedure for the synthesis of this compound via this method was not prominently found, the synthesis of analogous compounds provides strong evidence for its feasibility. For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with various nucleophiles has been shown to proceed with high regioselectivity at the 4-position.

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-5-bromopyrimidine | Sodium Methoxide | 2-chloro-4-methoxy-5-bromopyrimidine | N/A |

Note: The data in this table is illustrative of typical reactivity patterns and may not represent directly reported experimental results for the exact substrates listed.

Alkylation of Hydroxypyrimidines

An alternative route to methoxy-substituted pyrimidines involves the alkylation of a corresponding hydroxypyrimidine precursor. For the synthesis of this compound, this would necessitate the preparation of 4-(trifluoromethyl)pyrimidin-5-ol. While the synthesis of this specific precursor is not extensively detailed in readily available literature, its commercial availability suggests that it is a viable intermediate.

The alkylation of the hydroxyl group can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base, typically a carbonate or a hydride, serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the alkylating agent.

Studies on the O-alkylation of analogous 4-(trifluoromethyl)pyrimidin-2(1H)-ones have demonstrated the feasibility of this approach, providing insights into potential reaction conditions. These studies often report the use of a base like potassium carbonate in a suitable solvent to effect the alkylation.

Regioselective Substitution Reactions on the Pyrimidine Ring

Further functionalization of the pyrimidine ring in this compound and its analogues can be achieved through various regioselective substitution reactions. The inherent electronic nature of the pyrimidine ring, coupled with the directing effects of the existing substituents (the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group), dictates the position of subsequent chemical modifications.

Electrophilic Aromatic Substitution (where applicable to specific pyrimidine analogues)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). The situation is further exacerbated in this compound by the strongly electron-withdrawing trifluoromethyl group.

However, the presence of the electron-donating methoxy group at the 5-position can partially counteract this deactivation. The methoxy group directs electrophilic attack to the ortho and para positions. In the context of the pyrimidine ring, this would correspond to the 2- and 4-positions. Despite this activating effect, EAS reactions on pyrimidines are generally challenging and often require harsh conditions, if they proceed at all. For most practical synthetic applications involving pyrimidine functionalization, nucleophilic substitution and organometallic coupling reactions are far more common and reliable.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for SNAr reactions, particularly when a good leaving group, such as a halogen, is present on the ring. The regioselectivity of these reactions is influenced by the position of the leaving group and the electronic effects of other substituents.

In a hypothetical scenario where this compound possesses a leaving group at another position (e.g., the 2- or 6-position), the regioselectivity of a subsequent SNAr reaction would be influenced by the combined electronic effects of the methoxy and trifluoromethyl groups. The trifluoromethyl group at C4 would strongly activate the ring towards nucleophilic attack, while the methoxy group at C5 would have a more complex influence, potentially directing nucleophiles to adjacent positions.

Studies on dichloropyrimidines have shown that substitution generally occurs preferentially at the 4-position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position.

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of pyrimidine rings. These reactions allow for the formation of carbon-carbon bonds by coupling a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.

For analogues of this compound, a halogen atom (typically chlorine, bromine, or iodine) on the pyrimidine ring can serve as a handle for Suzuki-Miyaura coupling. The reaction is highly versatile, tolerating a wide range of functional groups on both the pyrimidine and the organoboron partner.

For instance, a 2- or 6-chloro-5-methoxy-4-(trifluoromethyl)pyrimidine could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at that position. The efficiency of the coupling can be influenced by the nature of the palladium catalyst, the ligands, the base, and the solvent system employed.

Table 2: Examples of Suzuki-Miyaura Coupling on Substituted Pyrimidines

| Pyrimidine Substrate | Boronic Acid | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | mdpi.com |

Note: The data in this table is illustrative of typical reactivity patterns and may not represent directly reported experimental results for the exact substrates listed.

Beyond the Suzuki-Miyaura reaction, other organometallic coupling reactions like the Buchwald-Hartwig amination are also applicable to halogenated pyrimidines, enabling the formation of carbon-nitrogen bonds.

Advanced Synthetic Strategies

Modern organic synthesis has moved towards more sophisticated and efficient methods for constructing complex molecules. For pyrimidine derivatives, this involves the adoption of strategies that maximize atom economy, reduce step counts, and allow for precise control over reaction outcomes.

Catalytic Methods in Pyrimidine Synthesis

The use of catalysts, particularly transition metals, has revolutionized the synthesis of pyrimidine derivatives by enabling reactions that were previously challenging or inefficient. researchgate.net These methods facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for both constructing the pyrimidine ring and functionalizing it.

Palladium (Pd) and copper (Cu) are among the most common transition metals used for the C-H functionalization of pyrimidines. x-mol.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, alkyl, or alkynyl substituents onto a pre-existing pyrimidine core. figshare.com More advanced C-H activation/functionalization techniques allow for the direct coupling of C-H bonds with various partners, obviating the need for pre-functionalized substrates like halides or organometallics. acs.orgacs.org This approach enhances step-economy and reduces waste. For instance, palladium-catalyzed oxidative heteroarylation can create C-C bonds between a pyrimidine and another heterocycle through a double C-H activation mechanism. acs.org

Beyond palladium and copper, other metals like iron and zirconium have also been employed. Iron-catalyzed methods offer a more economical and environmentally friendly alternative for synthesizing pyrimidines from simple carbonyl compounds and amidines. researchgate.net Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines or guanidines are also effective for building the pyrimidine scaffold. researchgate.net

Table 1: Selected Catalytic Methods in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ / Na₂CO₃ | Suzuki Cross-Coupling | 8-bromo-2-CF₃-chromenone, Aryl/Alkyl boronic acids | Functionalization of a CF₃-containing scaffold | Excellent |

| Pd(OAc)₂ / AgOAc | Oxidative Heteroarylation | Pyrimidine, 2-methylthiophene | Direct C-H/C-H coupling | Moderate |

| Cu(II) Catalyst | Cycloaddition | Alkynes, Amidines/Guanidines | Powerful tool for pyrimidine construction | High |

| Iron Catalyst | Cyclization | Saturated Carbonyls, Amidines | Modular pyrimidine synthesis | High |

| Zirconium-mediated | [2+2+2] Cyclization | Alkynes, Nitriles | Forms polysubstituted pyrimidines | Good |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov These reactions are particularly well-suited for building complex heterocyclic libraries for drug discovery.

A notable example is the Biginelli reaction, a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction can be catalyzed by various Brønsted or Lewis acids, with modern variations employing catalysts like lanthanide triflates to improve yields and shorten reaction times under solvent-free conditions. organic-chemistry.orgresearchgate.net

For the direct synthesis of trifluoromethylated pyrimidines, specific MCR strategies have been developed. A one-pot, three-component reaction of aryl enaminones, aryl amidine hydrochlorides, and a trifluoromethyl source (like CF₃SO₂Na) can selectively yield 5-trifluoromethyl pyrimidine derivatives. researchgate.net This approach effectively bypasses the selectivity issues often encountered with direct trifluoromethylation of a pre-formed pyrimidine ring. x-mol.net Another advanced MCR involves an iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohol components, proceeding through a sustainable sequence of condensation and dehydrogenation steps. organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name / Catalyst | Components | Product Type | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Urea | 3,4-Dihydropyrimidin-2(1H)-one | Classic, acid-catalyzed MCR |

| Copper-catalyzed MCR | CF₃SO₂Na, Aryl enaminones, Aryl amidine hydrochlorides | 5-Trifluoromethyl pyrimidine | Selective synthesis of trifluoromethylated pyrimidines |

| Iridium-catalyzed MCR | Amidines, up to three different Alcohols | Polysubstituted pyrimidine | Sustainable process via condensation/dehydrogenation |

| Triflic acid-catalyzed MCR | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (B1210297) (2 eq.) | Tetrasubstituted pyrimidine | Pseudo five-component reaction |

Flow Chemistry and Continuous Processing in Pyrimidine Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology in modern synthesis. acs.org It offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety for hazardous reactions, and improved scalability and reproducibility. mdpi.com

In the context of pyrimidine synthesis, flow chemistry enables efficient and rapid production. For instance, an automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto various heterocycles. acs.orgvapourtec.com This method, involving the direct alkylation-cyclization of amines with trifluoroacetic anhydride (B1165640) in a heated microreactor, proceeds quickly under mild conditions with high yields, avoiding the need for intermediate purification steps common in batch synthesis. acs.org

Flow reactors are also used to synthesize fused pyrimidine systems. The synthesis of pyrazolopyrimidinone (B8486647) derivatives, for example, saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, while achieving comparable yields. mdpi.com Similarly, automated high-temperature and high-pressure flow reactors can produce fused pyrimidinone and quinolone derivatives in minutes, facilitating rapid library synthesis and scale-up operations. figshare.com The use of microwave-assisted flow synthesis further accelerates these processes, allowing for the one-pot construction of pyridine and pyrimidine rings in a continuous manner. beilstein-journals.orgafricacommons.net

Table 3: Flow Chemistry Applications in Heterocycle Synthesis

| Reaction Type | Key Equipment | Substrates | Advantages |

|---|---|---|---|

| Trifluoromethylation / Cyclization | Hastelloy coil microreactor (10 mL) | Amines, Trifluoroacetic anhydride (TFAA) | Rapid (vs. 24h batch), avoids intermediate purification, scalable |

| Pyrazolopyrimidinone Synthesis | Packed bed reactor with catalyst | Hydrazine, β-ketoester, etc. | Reaction time reduced from 9 hours to 16 minutes |

| Fused Pyrimidinone Synthesis | High-temperature/pressure flow reactor | Various heterocyclic precursors | Synthesis within minutes, facile workup, rapid scale-up |

| Bohlmann–Rahtz Pyridine Synthesis | Microwave flow reactor | Ethyl β-aminocrotonate, Ethynyl ketone | Rapid, one-pot synthesis in a continuous regime |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 4 Trifluoromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of atoms. For 5-Methoxy-4-(trifluoromethyl)pyrimidine, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques to resolve complex structural questions.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The pyrimidine (B1678525) ring contains two protons at positions 2 and 6. Their chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents. The -OCH₃ group is an electron-donating group, which tends to shield nearby protons (shifting them upfield), while the -CF₃ group is a strong electron-withdrawing group, causing deshielding (downfield shift).

The proton at the C-2 position is anticipated to appear as a singlet, influenced by the adjacent nitrogen atoms. The proton at the C-6 position, also a singlet, will have its chemical shift significantly affected by the adjacent trifluoromethyl group. The methoxy group protons will appear as a distinct singlet, typically in the range of 3.8-4.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.5 - 8.8 | Singlet (s) |

| H-6 | ~8.9 - 9.2 | Singlet (s) |

| -OCH₃ | ~4.0 - 4.1 | Singlet (s) |

Note: Predicted values are based on general principles and data for analogous substituted pyrimidines.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. researchgate.net The carbon atom attached to the trifluoromethyl group (C-4) will also exhibit a quartet splitting pattern due to two-bond coupling (²JCF). rsc.org Other carbons in the pyrimidine ring may show smaller, long-range couplings. The carbon of the methoxy group will appear as a singlet in a typical upfield region for sp³ hybridized carbons attached to oxygen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~157 | d | small ⁴JCF |

| C-4 | ~156 | q | ²JCF ≈ 35-40 |

| C-5 | ~170 | d | small ³JCF |

| C-6 | ~158 | q | ³JCF ≈ 4-5 |

| -CF₃ | ~120 | q | ¹JCF ≈ 270-280 |

| -OCH₃ | ~55 | s | - |

Note: Predicted values and coupling constants are based on literature for similar fluorinated heterocyclic compounds. rsc.orgrsc.org

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and is particularly useful for characterizing the trifluoromethyl group. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive. biophysics.orgnih.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum.

The chemical shift of the CF₃ group is a sensitive indicator of its electronic environment. thermofisher.com For a trifluoromethyl group attached to an aromatic ring system like pyrimidine, the signal is expected to appear in a characteristic region, typically between -60 and -70 ppm relative to a standard like CFCl₃. rsc.org The signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | -65 to -71 | Singlet (s) |

Note: Chemical shift is relative to CFCl₃ as an external standard.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra provide fundamental information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For the parent compound, COSY would be of limited use due to the lack of vicinal protons, but it would be essential for substituted derivatives where protons on side chains could be correlated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). wikipedia.org It would be used to definitively assign the signals for the C-2/H-2, C-6/H-6, and -OCH₃ carbons and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). ipb.pt HMBC is invaluable for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and C-5, and between the H-6 proton and carbons C-4 and C-5. These correlations confirm the placement of the substituents on the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. mdpi.com It is an excellent method for identifying the functional groups present in a compound, as each group has characteristic absorption frequencies. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The strong electron-withdrawing nature of the trifluoromethyl group and the presence of the pyrimidine ring will define the key features of the spectrum.

Key expected absorption regions include:

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

C-O Stretching: The methoxy group will show a strong absorption band for the C-O bond, typically around 1250-1000 cm⁻¹.

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | 2950 - 2850 | Medium |

| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1450 | Medium to Strong |

| C-F Stretch | -CF₃ | 1350 - 1100 | Strong, Multiple Bands |

| C-O Stretch | Methoxy | 1250 - 1000 | Strong |

Note: Predicted values are based on characteristic frequencies for these functional groups in similar molecular environments. vandanapublications.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides significant insights into the molecular vibrations of this compound, complementing infrared spectroscopy data. This technique is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes within the molecule. The analysis of the Raman spectrum allows for the characterization of the pyrimidine ring, the methoxy group, and the trifluoromethyl substituent.

The vibrational modes of the pyrimidine ring are expected to produce a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The ring stretching vibrations, involving C=C and C=N bonds, are expected to produce prominent peaks in the 1400–1600 cm⁻¹ range.

The methoxy (-OCH₃) group contributes specific vibrational modes. The symmetric and asymmetric stretching of the C-H bonds in the methyl group are observed around 2840 cm⁻¹ and 2965 cm⁻¹, respectively. jocpr.com The asymmetric and symmetric stretching vibrations of the C-O-C bond are anticipated in the ranges of 1210–1310 cm⁻¹ and 1010–1050 cm⁻¹, respectively. jocpr.comresearchgate.net

The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, has characteristic vibrations that are readily identifiable. The symmetric and asymmetric C-F stretching modes are expected to be strong and appear in the 1100–1350 cm⁻¹ region. These bands are often intense in the Raman spectrum due to the high polarity of the C-F bonds.

Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretching | Pyrimidine Ring | 3000 - 3100 |

| Asymmetric CH₃ Stretching | Methoxy Group | ~2965 |

| Symmetric CH₃ Stretching | Methoxy Group | ~2940 |

| Ring Stretching (C=C, C=N) | Pyrimidine Ring | 1400 - 1600 |

| Asymmetric C-F Stretching | Trifluoromethyl Group | 1100 - 1350 |

| Symmetric C-F Stretching | Trifluoromethyl Group | |

| Asymmetric C-O-C Stretching | Methoxy Group | 1210 - 1310 |

| Symmetric C-O-C Stretching | Methoxy Group | 1010 - 1050 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.govthermofisher.com For this compound (C₆H₅F₃N₂O), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The technique's ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the calculation of the precise elemental formula. nih.gov In positive-ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. The high accuracy of HRMS is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₅F₃N₂O | [M+H]⁺ | 179.0427 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for assessing the purity of this compound samples and confirming its molecular weight. mdpi.comresearchgate.net A sample is injected into an LC system, typically using a reversed-phase column, where it separates from impurities based on polarity. The eluent is then introduced into the mass spectrometer, which provides mass data for the components as they elute. nih.gov For this compound, a single sharp peak at a specific retention time (t_R) in the total ion chromatogram (TIC) would indicate high purity. The mass spectrum corresponding to this peak would show a base peak at the m/z of the protonated molecule ([M+H]⁺), confirming the molecular weight of the compound. nih.govresearchgate.net

Table 3: Representative LC-MS Data

| Analyte | Retention Time (t_R) | Observed Ion (m/z) | Ion Type |

|---|---|---|---|

| This compound | (Hypothetical) 4.8 min | 179.04 | [M+H]⁺ |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), are used to investigate the fragmentation pathways of a molecule. This analysis provides valuable structural information by breaking the parent ion into smaller fragment ions. For protonated this compound ([M+H]⁺ at m/z 179.04), the fragmentation is expected to be influenced by the methoxy and trifluoromethyl substituents. nih.gov

Based on studies of related methoxypyrimidine derivatives, several fragmentation pathways can be proposed. nih.govsapub.org One likely pathway involves the neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group, a common fragmentation for aromatic methoxy compounds. Another possibility is the loss of a methyl radical (•CH₃, 15 Da). The trifluoromethyl group could be lost as a •CF₃ radical (69 Da). Subsequent fragmentations could involve the characteristic cleavage of the pyrimidine ring itself. researchgate.net These fragmentation patterns serve as a molecular fingerprint, aiding in structural confirmation.

Table 4: Proposed MS/MS Fragments for [C₆H₅F₃N₂O+H]⁺

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 164.02 | Methyl radical (•CH₃) | CH₃ |

| 149.03 | Formaldehyde (CH₂O) | CH₂O |

| 110.03 | Trifluoromethyl radical (•CF₃) | CF₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. nih.gov

The pyrimidine ring contains π-bonds and nitrogen atoms with non-bonding (n) electron pairs. The π → π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The n → π* transitions involve the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are generally of lower energy and have lower intensity compared to π → π* transitions. The presence of the methoxy (an auxochrome) and trifluoromethyl groups will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). Based on related pyrimidine structures, absorption bands are expected in the 200-400 nm range. nih.govnih.gov

Table 5: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π | Pyrimidine Ring (C=C, C=N) | 200 - 280 |

| n → π | Pyrimidine Ring (N atoms) | 270 - 350 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. rsc.org

The analysis would reveal the planarity of the pyrimidine ring and the orientation of the methoxy and trifluoromethyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. While experimental data for the target molecule is not available, analysis of related trifluoromethyl-pyrimidine derivatives has shown, for example, a nearly coplanar thiazolopyrimidine fragment in a triclinic crystal system. mdpi.com Such data provides a complete and unambiguous structural characterization. nih.gov

Table 6: Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths | Distances between bonded atoms (in Å) |

| Bond Angles | Angles between adjacent bonds (in °) |

| Torsion Angles | Dihedral angles defining molecular conformation |

Determination of Solid-State Molecular Structure and Conformation

The solid-state structure of pyrimidine derivatives is primarily elucidated using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, defining the molecule's conformation.

In analogous structures, such as derivatives of 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine, the central pyrimidine ring system is observed to be nearly planar. mdpi.com For instance, in the crystal structure of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro wikipedia.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one, the fused thiazolopyrimidine fragment maintains a high degree of planarity. mdpi.com It is therefore highly probable that the pyrimidine ring of this compound also adopts a planar conformation.

The substituents on the ring, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, will have specific orientations relative to the pyrimidine plane. The methoxy group's methyl moiety is likely to be positioned to minimize steric hindrance with the adjacent trifluoromethyl group. Computational modeling studies on similar substituted pyrimidines and pyridines have been used to predict stable conformations, suggesting that the C-O-C bond of the methoxy group and the C-C bond of the trifluoromethyl group will have specific dihedral angles with respect to the aromatic ring. acs.org

The table below presents representative crystallographic data for a related trifluoromethyl-pyrimidine derivative, which serves as a model for understanding the structural parameters of the title compound. mdpi.com

| Parameter | Value |

| Compound | 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro wikipedia.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9136 (2) |

| b (Å) | 9.9453 (3) |

| c (Å) | 11.4552 (4) |

| α (°) | 108.625 (1) |

| β (°) | 100.223 (1) |

| γ (°) | 102.508 (1) |

| Volume (ų) | 794.19 (5) |

| Z | 2 |

This interactive table contains example crystallographic data for a derivative, illustrating typical parameters obtained from X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. rsc.org These interactions, though weaker than covalent bonds, are crucial in determining the crystal's stability, density, and morphology. The analysis of these forces is essential for crystal engineering, where the goal is to design solids with specific properties. ias.ac.in

For pyrimidine derivatives, crystal packing is often governed by a combination of hydrogen bonds, π–π stacking, and weaker interactions involving halogen atoms. In the case of this compound, the absence of strong hydrogen bond donors means that weaker interactions are likely to play a dominant role in the supramolecular assembly.

Key interactions expected to influence the crystal structure include:

C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms on the pyrimidine ring and the methoxy group can act as weak donors, forming hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the oxygen atom of the methoxy group on neighboring molecules.

π–π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. The offset of the stacking is influenced by the electronic nature and steric bulk of the substituents.

In the crystal structure of the model compound 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro wikipedia.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one, molecules are linked into centrosymmetric dimers by N-H···O hydrogen bonds. mdpi.com While the title compound lacks this specific donor, analogous packing motifs driven by weaker C-H···N or C-H···O interactions can be anticipated. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts within a crystal, providing a "fingerprint" of the packing environment. researchgate.netrsc.orgnajah.edu

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak H-Bond | C-H (ring) | N (ring) | 2.2 - 2.8 |

| Weak H-Bond | C-H (methoxy) | O (methoxy) | 2.3 - 2.9 |

| Weak H-Bond | C-H (ring) | F (CF₃) | 2.4 - 3.0 |

| π–π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 (centroid-centroid) |

This interactive table summarizes the types of intermolecular interactions likely to be significant in the crystal packing of this compound.

Investigation of Rotational Disorder within Trifluoromethyl Groups

A common feature in the crystal structures of compounds containing trifluoromethyl (-CF₃) groups is the presence of rotational disorder. brynmawr.edunih.gov This phenomenon arises because the C-CF₃ bond has a relatively low barrier to rotation in the isolated molecule (calculated to be as low as 0.40 kcal/mol in some aromatic systems). nih.gov

In the solid state, the intermolecular interactions within the crystal lattice impose a higher energy barrier to this rotation. However, this barrier may still be low enough to be overcome by thermal energy, or the potential energy surface may have multiple shallow minima. This can result in either dynamic disorder, where the group rotates rapidly, or static disorder, where multiple discrete orientations of the -CF₃ group are present throughout the crystal lattice.

This disorder is typically observed in X-ray diffraction experiments as unusually large thermal ellipsoids for the fluorine atoms, or as split atomic positions that must be modeled with partial occupancies. The activation energy for the rotation of a CF₃ group can be influenced by the surrounding chemical environment, including the presence of water molecules in the crystal lattice. researchgate.net

Computational studies on model systems, such as 3-(trifluoromethyl)phenanthrene, have shown that intermolecular interactions between neighboring -CF₃ groups can account for a significant portion (around 75%) of the rotational barrier in the solid state. brynmawr.edunih.gov These studies combine X-ray diffraction data with electronic structure calculations to model the potential energy surface for the group's rotation within a cluster of molecules, providing excellent agreement with experimental results from techniques like solid-state NMR. brynmawr.edu Therefore, in a crystal of this compound, it is highly probable that the trifluoromethyl group would exhibit some degree of rotational disorder, which would be a key feature of its detailed structural characterization.

Computational and Theoretical Investigations of 5 Methoxy 4 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules at the electronic level. DFT methods, such as B3LYP and B3PW91, are widely used for their balance of computational cost and accuracy in predicting the properties of organic molecules, including pyrimidine (B1678525) derivatives. dntb.gov.ua These methods are employed to calculate the electronic structure and energy of the molecule, from which numerous properties can be derived. aimspress.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This procedure seeks the minimum energy conformation on the potential energy surface. For 5-Methoxy-4-(trifluoromethyl)pyrimidine, the pyrimidine ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups.

Conformational analysis would involve systematically rotating the C-O bond of the methoxy group and the C-C bond of the trifluoromethyl group to identify the lowest energy arrangement. It is anticipated that the methoxy group's methyl moiety would orient itself relative to the pyrimidine ring to minimize steric hindrance, likely lying in or slightly out of the ring plane. Studies on similar methoxy-substituted heterocycles have explored such conformational preferences. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are a standard approach for such optimizations. researchgate.net The global minimum energy for a similar molecule, 2-methoxy-3-(trifluoromethyl) pyridine (B92270), was calculated to be -700.0667 Hartrees using this method. researchgate.net

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet representative, bond lengths and angles for this compound, as would be predicted by DFT calculations. Actual values would require a specific calculation.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | N1-C2 | 1.34 | Bond Angle | C6-N1-C2 | 116.0 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 | ||

| N3-C4 | 1.35 | C2-N3-C4 | 116.0 | ||

| C4-C5 | 1.39 | N3-C4-C5 | 122.0 | ||

| C5-C6 | 1.38 | C4-C5-C6 | 117.0 | ||

| C6-N1 | 1.34 | C5-C6-N1 | 121.0 | ||

| C4-C(F3) | 1.51 | N3-C4-C(F3) | 119.0 | ||

| C5-O | 1.36 | C4-C5-O | 124.0 | ||

| O-C(H3) | 1.43 | C5-O-C(H3) | 118.0 |

HOMO-LUMO Energies: The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methoxy group. Conversely, the LUMO is likely to be concentrated around the electron-withdrawing trifluoromethyl group and the pyrimidine ring. DFT calculations provide precise energy values for these orbitals. researchgate.net

Illustrative Frontier Orbital Energies and Reactivity Descriptors: This table shows the kind of data generated from a HOMO-LUMO analysis. The values are representative for a substituted pyrimidine.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (Gap) | ELUMO - EHOMO | 5.7 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Hardness (η) | (I - A) / 2 | 2.85 |

| Electronegativity (χ) | (I + A) / 2 | 4.65 |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. uni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is colored to show different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, as these are sites with high electron density. researchgate.net Conversely, regions near the hydrogen atoms and particularly the electron-deficient trifluoromethyl group would exhibit a positive potential (blue).

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsion. researchgate.net For this compound, characteristic frequencies would be predicted for the C-F stretches of the trifluoromethyl group, C-O stretches of the methoxy group, and various C-H and ring vibrations. For example, studies on 2-methoxy-3-(trifluoromethyl) pyridine assigned asymmetric and symmetric C-O-C stretching vibrations and various C-F stretching and bending modes based on DFT calculations. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.gov These predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures. nih.govrsc.org For the target molecule, calculations would predict the chemical shifts for the protons of the methoxy group and the pyrimidine ring, the various carbon atoms, and the fluorine atoms of the trifluoromethyl group. The accuracy of these predictions can be high, with mean absolute errors often below 0.2 ppm for ¹H shifts. nih.gov

Potential Energy Surface (PES) Analysis for Stable Structures

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. aimspress.com For this compound, a PES scan would typically be performed by systematically varying specific dihedral angles, such as the angle defining the rotation of the methoxy or trifluoromethyl groups, while optimizing the rest of the molecular geometry at each step. aimspress.com

This analysis reveals the energy barriers between different conformations (rotational isomers) and identifies the most stable structures (local and global minima). The results of a PES scan can be used to understand the molecule's flexibility and the relative populations of its conformers at a given temperature. For a related molecule, a PES scan was used to analyze the rotation around a C-C bond, revealing the energy profile as the dihedral angle was varied from 0° to 360°. aimspress.com

Investigation of Nonlinear Optical (NLO) Properties

Pyrimidine derivatives are of interest for their potential as nonlinear optical (NLO) materials, which have applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods are invaluable for predicting the NLO properties of new materials before their synthesis.

The "push-pull" nature of this compound, with its electron-donating methoxy group and electron-withdrawing trifluoromethyl group, is a key feature for potential NLO activity. This arrangement can lead to a large change in dipole moment upon excitation, which is a prerequisite for a significant NLO response.

Calculation of Molecular Dipole Moment (μ)

Table 1: Calculated Molecular Dipole Moment (μ) of this compound

| Dipole Moment Component | Calculated Value (Debye) |

|---|---|

| μx | 2.15 |

| μy | 1.89 |

| μz | 0.45 |

| μtotal | 2.88 |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar organic molecules.

Determination of Mean Polarizability (α) and First-Order Hyperpolarizability (β)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. First-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. These properties can be calculated using quantum chemical methods like the coupled perturbed Hartree-Fock approach.

The significant intramolecular charge transfer in this compound, arising from its push-pull structure, is expected to result in a notable first-order hyperpolarizability.

Table 2: Calculated Mean Polarizability (α) and First-Order Hyperpolarizability (β) of this compound

| Property | Calculated Value |

|---|---|

| Mean Polarizability (α) | 15.7 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 25.3 x 10-30 esu |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar organic molecules.

Structure-Property Relationships for NLO Applications

The relationship between the molecular structure of a compound and its NLO properties is crucial for designing effective NLO materials. For this compound, the key structural features influencing its NLO properties are the pyrimidine ring acting as a π-conjugated bridge, the methoxy group as a donor, and the trifluoromethyl group as an acceptor.

The efficiency of the intramolecular charge transfer, and thus the magnitude of the first-order hyperpolarizability, is expected to be sensitive to the planarity of the molecule and the electronic coupling between the donor and acceptor groups through the pyrimidine ring. Computational studies can explore how modifications to this structure, such as changing the substituents or extending the π-system, could further enhance the NLO response.

Chemical Reactivity and Mechanistic Pathways of 5 Methoxy 4 Trifluoromethyl Pyrimidine

Electrophilic Aromatic Substitution Reactions (where applicable)

Electrophilic Aromatic Substitution (SEAr) is generally unfavorable for the pyrimidine (B1678525) ring. wikipedia.org Pyrimidine is a π-deficient heterocycle, meaning the electronegative nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. ucalgary.cayoutube.com This deactivation is analogous to that seen in nitrobenzene. wikipedia.org

The presence of a powerful electron-withdrawing trifluoromethyl (CF3) group at the C4 position further exacerbates this electron deficiency, making the ring exceptionally resistant to electrophilic attack. mdpi.com While the methoxy (B1213986) group at C5 is typically an activating, ortho-para directing group in benzene (B151609) chemistry due to resonance donation, its effect is insufficient to overcome the combined deactivating influence of the two ring nitrogens and the CF3 group.

Should a reaction be forced under harsh conditions, electrophilic attack would most likely occur at the C5 position, which is the least electron-deficient carbon in the pyrimidine ring. wikipedia.org However, in practice, SEAr reactions are not a viable synthetic pathway for functionalizing this particular scaffold.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

In stark contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). nih.govwikipedia.org This reactivity is prominent at the C2, C4, and C6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. stackexchange.comechemi.com

The trifluoromethyl group at C4 is a potent activating group for SNAr reactions, strongly stabilizing the negative charge in the Meisenheimer intermediate that is formed during the reaction. wikipedia.org Therefore, a precursor molecule such as 4-chloro-5-methoxy-6-(trifluoromethyl)pyrimidine (B13078956) would be expected to be highly reactive toward nucleophiles. The attack would preferentially occur at the C4 or C6 positions, displacing a suitable leaving group (e.g., a halide).

The general mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the electron-deficient carbon (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms and further stabilized by the CF3 group.

Elimination: The leaving group departs, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Studies on the synthesis of related 5-trifluoromethylpyrimidine derivatives confirm this reactivity pattern, where chloro- or other halo-pyrimidines readily undergo substitution with various nucleophiles. nih.govmdpi.com

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on a Halogenated Precursor

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product |

| Ammonia | NH3 | 4-Amino-5-methoxy-6-(trifluoromethyl)pyrimidine |

| Primary Amine (R-NH2) | R-NH2, base | 4-(Alkylamino)-5-methoxy-6-(trifluoromethyl)pyrimidine |

| Secondary Amine (R2NH) | R2NH, base | 4-(Dialkylamino)-5-methoxy-6-(trifluoromethyl)pyrimidine |

| Sodium Methoxide (B1231860) | NaOMe, MeOH | 4,5-Dimethoxy-6-(trifluoromethyl)pyrimidine |

| Sodium Hydrosulfide | NaSH | 5-Methoxy-6-(trifluoromethyl)pyrimidine-4-thiol |

Note: This table is predictive and based on the expected reactivity of a hypothetical 4-chloro-5-methoxy-6-(trifluoromethyl)pyrimidine precursor.

Oxidation Processes and Product Characterization

The 5-Methoxy-4-(trifluoromethyl)pyrimidine molecule presents several potential sites for oxidation.

Ring Oxidation: The pyrimidine ring itself can be oxidized, though it is generally stable. Strong oxidizing agents like osmium tetroxide have been shown to oxidize the C5-C6 double bond in pyrimidine nucleosides, leading to the formation of diols. nih.gov A similar reaction on this compound could potentially yield a 5,6-dihydro-5,6-dihydroxy derivative. One-electron oxidation processes can also generate radical cations, which may undergo subsequent reactions like hydration. nih.gov

Side-Chain Oxidation: The methoxy group is a potential site for oxidative O-demethylation, a common metabolic pathway for methoxylated aromatic compounds, which would yield 4-(trifluoromethyl)pyrimidin-5-ol. The trifluoromethyl group is highly resistant to oxidation due to the strength of the C-F bonds. mdpi.com

Product characterization would rely on standard spectroscopic techniques. The formation of a diol on the ring would be confirmed by the appearance of hydroxyl signals in the 1H NMR and IR spectra and a corresponding mass increase in mass spectrometry. O-demethylation would result in the disappearance of the methoxy signal in 1H NMR and the appearance of a phenolic hydroxyl group.

Reduction Reactions of Functional Groups

Reduction of this compound could occur at either the pyrimidine ring or the trifluoromethyl group.

Ring Reduction: The pyrimidine ring can undergo catalytic hydrogenation, typically using catalysts like Platinum, Palladium, or Rhodium, to yield dihydropyrimidine (B8664642) or, under more forcing conditions, tetrahydropyrimidine (B8763341) derivatives. umich.edu This process involves the reduction of the C=N and C=C double bonds within the heterocyclic ring.

Trifluoromethyl Group Reduction: The CF3 group is exceptionally stable and generally resistant to chemical reduction due to the high strength of the carbon-fluorine bonds. tcichemicals.com However, specialized methods involving photoredox catalysis or specific transition-metal systems have been developed for the selective hydrodefluorination of trifluoromethylarenes to yield difluoromethyl (CHF2) or methyl (CH3) groups. nih.gov Applying such conditions could potentially transform this compound into 5-methoxy-4-(difluoromethyl)pyrimidine.

Ring-Opening and Ring-Closing Reactions of Pyrimidine Scaffolds

The pyrimidine ring is a stable aromatic system and does not readily undergo ring-opening reactions. rsc.org However, under specific conditions, cleavage of the ring can be induced. This often occurs through the action of strong nucleophiles on an activated pyrimidine ring.

One notable mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov In this pathway, a nucleophile adds to an electrophilic position (e.g., C2 or C4), but instead of displacing a leaving group, it induces the cleavage of a C-N bond in the ring. The resulting open-chain intermediate can then cyclize in a different manner to form a new heterocyclic system. For this compound, attack by a very strong nucleophile like an amide anion (e.g., KNH2) could potentially initiate such a process, although this has not been specifically documented for this compound. nih.gov

Tautomeric Equilibria and Isomerization Studies of Pyrimidine Derivatives

Prototropic tautomerism is a fundamental characteristic of many pyrimidine derivatives, particularly those bearing hydroxyl, amino, or thiol substituents at the C2, C4, or C6 positions. ias.ac.inresearchgate.netnih.gov For example, 4-hydroxypyrimidine (B43898) exists in a tautomeric equilibrium with its keto forms, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. chemicalbook.com

However, for this compound, significant prototropic tautomerism is not expected. The molecule lacks the requisite functional groups (e.g., -OH, -NH2) with labile protons that can migrate. The oxygen atom is "fixed" as a methyl ether, preventing keto-enol tautomerism. Therefore, the compound exists predominantly in the structure shown, without significant isomerization through tautomeric shifts.

Reaction Kinetics and Thermodynamics of Pyrimidine Transformations

Kinetics: The rates of SNAr reactions on the pyrimidine core are highly dependent on the stability of the intermediate Meisenheimer complex. The reaction kinetics would be significantly accelerated by the presence of the C4-trifluoromethyl group. This is because the CF3 group's strong inductive electron-withdrawing effect stabilizes the negative charge of the intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step. wikipedia.org Conversely, the activation energy for any potential electrophilic substitution would be very high, making the reaction kinetically prohibitive.

Thermodynamics: The pyrimidine ring is an aromatic, thermodynamically stable system. umsl.edu Reactions that preserve the aromaticity of the ring, such as nucleophilic aromatic substitution, are generally thermodynamically favored. Reactions that would lead to a loss of this aromatic stabilization, such as addition reactions without subsequent elimination, would be less favorable unless the resulting product has other stabilizing features. Thermodynamic data on parent pyrimidine bases like thymine (B56734) and uracil (B121893) have been established, providing a baseline for the inherent stability of this class of heterocycles. acs.org

Role in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Other Fluorinated Organic Compounds

The presence of the trifluoromethyl group makes 5-Methoxy-4-(trifluoromethyl)pyrimidine a key precursor for a variety of other fluorinated organic compounds. The trifluoromethyl group is a highly sought-after moiety in medicinal and agrochemical chemistry due to its ability to improve a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com

Starting from this compound, chemists can perform various transformations to create new fluorinated molecules. For example, the methoxy (B1213986) group can be substituted or modified, and the pyrimidine (B1678525) ring can be further functionalized. This allows for the synthesis of a library of related compounds where the core fluorinated pyrimidine structure is maintained, but the peripheral groups are altered to fine-tune the molecule's properties for a specific application. This approach is instrumental in the development of new drugs and agrochemicals where fluorine-containing moieties are often essential for activity. nih.gov For instance, derivatives of trifluoromethyl-substituted pyrimidines have been explored as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Future Research Directions and Emerging Paradigms in the Chemistry of 5 Methoxy 4 Trifluoromethyl Pyrimidine

Exploration of Unconventional Synthetic Methodologies

Currently, there is a lack of published unconventional synthetic methodologies specifically for 5-Methoxy-4-(trifluoromethyl)pyrimidine. However, the broader field of pyrimidine (B1678525) synthesis is rich with innovative techniques that could be adapted. Future research could explore:

Photocatalysis and Electrochemistry: These methods offer alternative energy inputs for driving chemical reactions, potentially leading to novel reaction pathways and improved selectivity under milder conditions.

Continuous Flow Chemistry: This approach can enhance reaction efficiency, safety, and scalability. For a compound like this compound, flow chemistry could enable precise control over reaction parameters, potentially minimizing byproduct formation.

Biocatalysis: The use of enzymes for the synthesis of pyrimidine derivatives is a growing area. Engineered enzymes could offer highly selective and environmentally friendly routes to this specific isomer.

Research into the synthesis of other functionalized pyrimidines often involves multi-step processes. For instance, the synthesis of certain pyrimidine-quinolone hybrids has been achieved through green, catalyst-free microwave-assisted aromatic nucleophilic substitution reactions. nih.gov The development of novel pyrimidine derivatives as bone anabolic agents has also been documented, employing strategic structural modifications of the pyrimidine scaffold. nih.gov These examples highlight the potential for developing innovative synthetic routes for the target compound.

Advanced Spectroscopic Probes for Dynamic Molecular Processes

The dynamic molecular processes of this compound have not been specifically investigated. Advanced spectroscopic techniques are crucial for understanding the behavior of molecules, and these could be applied in future studies. For related pyrimidine nucleosides, ultrafast transient electronic and vibrational absorption spectroscopy have been used to examine their excited-state dynamics. rsc.org

Future spectroscopic investigations of this compound could include:

Femtosecond Transient Absorption Spectroscopy: To probe the ultrafast dynamics of excited states, which is crucial for understanding photochemical and photophysical properties.

Two-Dimensional Infrared (2D-IR) Spectroscopy: To study the vibrational couplings and conformational dynamics of the molecule on a picosecond timescale.

Nuclear Magnetic Resonance (NMR) Relaxation Studies: To gain insights into the local dynamics and intermolecular interactions in solution. acs.org

Such studies would provide a detailed picture of the molecule's behavior and its interactions with its environment, which is essential for designing applications in areas like molecular electronics or photopharmacology. The spectroscopic fingerprints of DNA/RNA pyrimidine nucleobases in third-order nonlinear electronic spectra have been a subject of research, indicating the depth of analysis possible with advanced techniques. uci.eduscispace.comimperial.ac.uk

Computational Modeling of Complex Reaction Networks and Pathways

There is no specific computational modeling of complex reaction networks and pathways available for this compound. However, computational chemistry is a powerful tool for predicting and understanding chemical reactivity. Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To model reaction mechanisms and predict the feasibility of different synthetic routes. This can help in optimizing reaction conditions and identifying potential byproducts.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different environments (e.g., in solution or at an interface) and to study its conformational landscape and interactions with other molecules. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: To model enzymatic reactions or the behavior of the molecule in a complex biological environment.

Experimental and computational investigations into pyrimidine nucleoside formation in model prebiotic reactions showcase the utility of these modeling techniques in understanding complex chemical processes. researchgate.net Such approaches could be invaluable in predicting the properties and reactivity of this compound.

Integration of this compound into Supramolecular Assemblies

The integration of this compound into supramolecular assemblies is an unexplored area. Supramolecular chemistry, which focuses on non-covalent interactions, offers a way to build complex and functional molecular systems. The pyrimidine core is known to participate in hydrogen bonding and π-stacking interactions, making it a suitable building block for supramolecular structures. tandfonline.comtandfonline.com

Future research could investigate:

Crystal Engineering: To design and synthesize crystalline materials with specific structures and properties based on the intermolecular interactions of this compound. acs.org

Self-Assembly in Solution: To study the formation of well-defined aggregates, such as micelles, vesicles, or gels, in different solvents. The synthesis and self-assembly of pyrimidine-based cationic amphiphiles have been reported, demonstrating the potential of pyrimidines in this field. acs.orgnih.gov

Host-Guest Chemistry: To explore the ability of this molecule to act as a guest in the cavities of larger host molecules, which could lead to applications in sensing or controlled release.

Sustainable and Green Chemistry Approaches for its Synthesis

There are no specific green chemistry approaches reported for the synthesis of this compound. However, the principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives in general. benthamdirect.comnih.govnih.govrasayanjournal.co.iningentaconnect.com

Future work in this area could focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalyst Development: Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation. rasayanjournal.co.in

Reviews on the sustainable green synthesis of pyrimidine derivatives highlight various techniques, including multicomponent reactions, the use of green catalysts, and solvent-free conditions, all of which could be explored for the synthesis of this compound. nih.govnih.govingentaconnect.com

Design and Synthesis of Novel Pyrimidine-Based Scaffolds with Tunable Chemical Properties

While this compound itself has not been extensively used as a scaffold, the pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov Its derivatives have been explored for a wide range of biological activities. tandfonline.commdpi.comresearchgate.net

Future research could leverage this compound as a starting point for the design and synthesis of new chemical entities with tailored properties by:

Functionalization at other positions: Introducing different substituents on the pyrimidine ring to modulate its electronic and steric properties.

Hybrid Molecule Synthesis: Combining the this compound moiety with other pharmacophores or functional groups to create molecules with novel activities. The design of pyrimidine-quinolone hybrids as hLDHA inhibitors is an example of this approach. nih.gov

Library Synthesis: Creating a collection of related compounds for high-throughput screening in drug discovery or materials science applications.

The strategic structural modification of the pyrimidine scaffold is a common theme in the development of new functional molecules, and this approach holds significant promise for the future exploration of this compound's chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-4-(trifluoromethyl)pyrimidine?

- Methodology : Multi-step synthesis is often employed. A plausible route involves halogenation followed by methoxylation and trifluoromethylation. For example:

Halogenation : Start with a pyrimidine precursor (e.g., 4-chloro-5-methylpyrimidine) and introduce reactive sites for substitution .

Methoxylation : Replace chlorine at the 5-position with methoxy using nucleophilic substitution (e.g., NaOMe in methanol under reflux) .

Trifluoromethylation : Introduce the trifluoromethyl group at the 4-position via cross-coupling reactions (e.g., using CuCF₃ or fluoroform-derived reagents) .

- Analytical Validation : Confirm intermediates using LCMS (m/z 179–197 [M+H]⁺) and HPLC retention times (0.46–0.95 minutes under SMD-TFA05 conditions) .